molecular formula C18H18N2O5S B2525111 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 912762-11-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2525111
CAS No.: 912762-11-9
M. Wt: 374.41
InChI Key: NAFHGIQGJXIWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-7-10(8-12(9-11)23-2)17(21)20-18-19-15-13(24-3)5-6-14(25-4)16(15)26-18/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFHGIQGJXIWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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